molecular formula C5H8F3NO3 B8705677 2-Trifluoroacetylamino-1,3-propanediol

2-Trifluoroacetylamino-1,3-propanediol

Cat. No. B8705677
M. Wt: 187.12 g/mol
InChI Key: AELGFIZKISMQTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07641914B2

Procedure details

4 g of 2-aminopropan-1,3-diol (43.9 mmol) were supplemented with 20 ml of tetrahydrofuran. The reaction mixture was then cooled to 0° C. on an ice bath and 5.8 ml of ethyl trifluoroacetate (48.3 mmol) were gradually added. This solution was stirred for 2 hours at room temperature.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
5.8 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([CH2:5][OH:6])[CH2:3][OH:4].[F:7][C:8]([F:15])([F:14])[C:9](OCC)=[O:10]>O1CCCC1>[F:7][C:8]([F:15])([F:14])[C:9]([NH:1][CH:2]([CH2:5][OH:6])[CH2:3][OH:4])=[O:10]

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
NC(CO)CO
Step Two
Name
Quantity
5.8 mL
Type
reactant
Smiles
FC(C(=O)OCC)(F)F
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
This solution was stirred for 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
2 h

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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